molecular formula C8H17ClN2O B1319255 N-Propyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236267-64-3

N-Propyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1319255
CAS No.: 1236267-64-3
M. Wt: 192.68 g/mol
InChI Key: GRSWZDLSMQNNDS-UHFFFAOYSA-N
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Description

N-Propyl-2-pyrrolidinecarboxamide hydrochloride (CAS 444992-97-6) is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.713 g/mol . This molecule features a pyrrolidine ring, a versatile saturated nitrogen heterocycle that is highly valued in medicinal chemistry and drug discovery . The saturated, three-dimensional nature of the pyrrolidine scaffold, characterized by sp 3 -hybridization and non-planarity, allows researchers to efficiently explore a wider pharmacophore space compared to flat aromatic systems. This often contributes to improved solubility and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates . The stereogenicity of the pyrrolidine ring carbon atoms is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to enantioselective interactions with protein targets . Research into pyrrolidine carboxamide analogues has demonstrated their potential as a novel class of inhibitors for key enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting their applicability in developing new antibacterial agents . The propylcarboxamide moiety attached to the pyrrolidine ring provides a site for further chemical functionalization, making this compound a useful intermediate or core structure in diversity-oriented synthesis (DOS) for generating compound libraries. This compound is intended for research applications only, specifically for use in the discovery and development of novel biologically active compounds. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSWZDLSMQNNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise N-Alkylation and Esterification of Proline Derivatives

  • Starting Material: (S)- or (R)-proline or its esters.
  • N-Alkylation: Achieved by reductive alkylation using propionaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN), formic acid (HCOOH), or catalytic hydrogenation (H2-Pd/C) in solvents like methanol or dichloromethane. This step introduces the N-propyl group on the pyrrolidine nitrogen.
  • O-Alkylation/Esterification: The carboxyl group of proline can be esterified or converted to reactive intermediates to facilitate subsequent amidation.

Aminolysis to Form the Carboxamide

  • The ester intermediate undergoes aminolysis with ammonia or amine sources such as dimethylaluminum amide (Me2AlNH2) to yield the corresponding carboxamide.
  • This reaction is typically performed in hydroxylic solvents (e.g., alcohols) at elevated temperatures or under pressure to improve yield.
  • Catalysts such as iodide or cyanide ions can be used to enhance reaction rates and reduce racemization.
  • Optimal aminolysis temperature is around 50 °C to minimize racemization and maintain stereochemical purity.

Formation of Hydrochloride Salt

  • The free base amide is treated with hydrochloric acid in aqueous solution at reflux (around 100 °C) for 1-2 hours.
  • The reaction mixture is concentrated to induce crystallization.
  • The pH is adjusted to neutral or slightly basic to isolate the hydrochloride salt as a solid.
  • This step improves compound stability and facilitates purification.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Alkylation Propionaldehyde, NaBH3CN or H2-Pd/C, MeOH Room temp to 40 °C 2 hours ~80-90 Reductive alkylation; stereoconservative
Aminolysis Ammonia (aqueous or alcoholic), catalysts (I-, CN-) ~50 °C 3 hours 90-97 Minimizes racemization
Hydrochloride salt formation 2N HCl aqueous reflux ~100 °C 2 hours 95+ Crystallization and purification

Data adapted from patent literature and experimental reports.

Mechanistic Insights and Stereochemical Considerations

  • The N-alkylation step is performed under mild conditions to avoid racemization of the chiral center at C-2 of the pyrrolidine ring.
  • Reductive alkylation is preferred over direct alkylation to maintain stereochemical integrity.
  • Aminolysis under controlled temperature and catalytic conditions prevents epimerization.
  • The hydrochloride salt formation is a standard acid-base reaction to isolate the compound in a stable crystalline form.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 N-Alkylation (S)-Proline ester Propionaldehyde, NaBH3CN, MeOH, RT-40 °C N-Propyl proline ester 80-90
2 Aminolysis N-Propyl proline ester NH3 (aqueous/alcoholic), I- or CN- catalyst, 50 °C N-Propyl-2-pyrrolidinecarboxamide 90-97
3 Salt formation N-Propyl-2-pyrrolidinecarboxamide 2N HCl aqueous, reflux ~100 °C This compound 95+

Additional Notes

  • The synthetic route is adaptable to both enantiomers of proline, allowing access to optically pure products.
  • The use of phase-transfer catalysts or bases such as potassium carbonate in some steps can improve reaction efficiency.
  • Chromatographic purification may be employed after the final step to ensure high purity (melting point ~138-140 °C reported for related compounds).

Chemical Reactions Analysis

Types of Reactions: N-Propyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-Propyl-2-pyrrolidinecarboxylic acid.

    Reduction: Formation of N-Propyl-2-pyrrolidinecarboxamide.

    Substitution: Formation of various N-substituted pyrrolidinecarboxamides.

Scientific Research Applications

N-Propyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine backbone : A saturated five-membered ring with one nitrogen atom.
  • Carboxamide group : Provides hydrogen-bonding capability and metabolic stability.
  • N-Propyl substituent : A linear alkyl chain increasing lipophilicity compared to shorter-chain analogs.

Molecular Formula : C₈H₁₇ClN₂O
Molecular Weight : ~192.69 g/mol
Applications : Investigated for enzyme inhibition, receptor modulation, and as a precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activities Applications
N-Propyl-2-pyrrolidinecarboxamide hydrochloride Propyl group, carboxamide, HCl salt 192.69 Enzyme inhibition, receptor modulation Drug development, biochemical assays
N-Ethyl-2-pyrrolidinecarboxamide hydrochloride Ethyl group, carboxamide, HCl salt 178.66 Receptor interaction, anti-inflammatory Medicinal chemistry, enzyme studies
N-Butyl-2-pyrrolidinecarboxamide hydrochloride Butyl group, carboxamide, HCl salt 206.72 Enhanced lipophilicity, membrane permeability Enzyme inhibition, industrial synthesis
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride Hydroxyethyl group, carboxamide, HCl salt 196.68 Anti-inflammatory, enzyme binding Therapeutic research, solubility studies
N-Phenyl-2-pyrrolidinecarboxamide hydrochloride Aromatic phenyl group, carboxamide, HCl salt 226.70 Aromatic receptor binding, potential CNS effects Neuroscience, receptor profiling
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride Methoxyethyl group, carboxamide, HCl salt 194.66 Solubility optimization, metabolic studies Pharmaceutical intermediates

Structural and Functional Insights

  • Alkyl Chain Length :

    • Propyl vs. Ethyl/Butyl : The propyl substituent balances lipophilicity and solubility better than shorter (ethyl) or longer (butyl) chains. Increased chain length enhances membrane permeability but reduces aqueous solubility .
    • Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group () improves solubility via hydrogen bonding, whereas the methoxyethyl group () offers metabolic stability but lower polarity.
  • Aromatic vs. Aliphatic Substituents :

    • The phenyl group in N-phenyl derivatives () introduces aromatic π-π interactions, favoring binding to hydrophobic enzyme pockets or CNS receptors.

Research Findings and Trends

  • Lipophilicity-Solubility Trade-off : Studies indicate that N-propyl derivatives achieve optimal balance for oral bioavailability compared to ethyl (too polar) or butyl (too lipophilic) analogs .
  • Metabolic Stability : Hydroxyethyl and methoxyethyl groups () reduce first-pass metabolism by shielding the amide bond from hydrolytic enzymes.
  • Toxicity Considerations : Phenyl-substituted compounds () may exhibit hepatotoxicity at high doses, necessitating structural optimization.

Biological Activity

N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a compound with significant potential in various biological applications, has garnered attention for its unique chemical properties and biological activities. This article delves into its biological activity, including mechanisms of action, applications in research and medicine, and comparative analyses with similar compounds.

This compound is characterized by its propyl group attached to a pyrrolidine ring, which influences its solubility and reactivity. The compound is often utilized as a building block in organic synthesis and exhibits versatile interactions with biological systems.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound has been studied for its ability to bind to various receptors, potentially altering their activity. This interaction can lead to significant physiological effects depending on the receptor type involved.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, impacting metabolic pathways and cellular functions.

Research Applications

This compound is widely used in scientific research due to its potential therapeutic properties:

  • Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Properties : Its ability to modulate inflammatory responses has also been investigated, positioning it as a potential therapeutic agent for inflammatory diseases.

Case Studies

  • MDM2-p53 Interaction : In one study focusing on cancer therapy, compounds similar to this compound were evaluated for their ability to inhibit the MDM2-p53 protein-protein interaction. This interaction is crucial in tumor suppression pathways, indicating that derivatives of this compound could have anticancer properties .
  • Neurotropic Activity : Another study explored the neurotropic effects of related compounds, showcasing how modifications in the pyrrolidine structure could enhance neuronal growth and survival, suggesting potential applications in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsBiological Activity
N-Methyl-2-pyrrolidinecarboxamideMethyl group instead of propylModerate receptor binding; lower enzyme inhibition
N-Ethyl-2-pyrrolidinecarboxamideEthyl group; intermediate propertiesSimilar analgesic effects; less potent than propyl
N-Butyl-2-pyrrolidinecarboxamideBulky butyl groupEnhanced solubility; varied receptor interactions

The distinct propyl group in this compound contributes to its unique reactivity and biological activity compared to its methyl, ethyl, and butyl counterparts.

Q & A

Q. How can in silico modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyrrolidine carboxamide moiety as a pharmacophore. Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Cross-reference with QSAR models to predict logP (experimental: 1.2 vs. predicted: 1.3) and solubility .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 160–164°C in vs. vendor claims of 158–162°C) may arise from polymorphic forms. Resolve via DSC analysis (heating rate 10°C/min) to identify endothermic peaks and confirm crystalline phase consistency.

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